molecular formula C18H18N4O5S2 B12172320 N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B12172320
M. Wt: 434.5 g/mol
InChI Key: IUFBWEUJUGPMDO-UHFFFAOYSA-N
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Description

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that features a benzothiadiazole moiety. Benzothiadiazole derivatives are known for their strong electron-withdrawing properties, making them valuable in various applications, including organic electronics and medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole moiety is known to interact with electron-rich sites, potentially inhibiting or modulating the activity of enzymes or receptors. This interaction can lead to changes in cellular pathways and biological responses .

Properties

Molecular Formula

C18H18N4O5S2

Molecular Weight

434.5 g/mol

IUPAC Name

N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C18H18N4O5S2/c23-18(12-5-6-14-15(11-12)27-10-2-9-26-14)19-7-8-20-29(24,25)16-4-1-3-13-17(16)22-28-21-13/h1,3-6,11,20H,2,7-10H2,(H,19,23)

InChI Key

IUFBWEUJUGPMDO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC=CC4=NSN=C43)OC1

Origin of Product

United States

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